methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1245772-53-5
VCID: VC2557693
InChI: InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-8-9(5)4-7(11)14-2/h3H,4H2,1-2H3
SMILES: CC1=C(C=NN1CC(=O)OC)[N+](=O)[O-]
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol

methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

CAS No.: 1245772-53-5

Cat. No.: VC2557693

Molecular Formula: C7H9N3O4

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate - 1245772-53-5

Specification

CAS No. 1245772-53-5
Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
IUPAC Name methyl 2-(5-methyl-4-nitropyrazol-1-yl)acetate
Standard InChI InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-8-9(5)4-7(11)14-2/h3H,4H2,1-2H3
Standard InChI Key VVZABLYOAAXUBJ-UHFFFAOYSA-N
SMILES CC1=C(C=NN1CC(=O)OC)[N+](=O)[O-]
Canonical SMILES CC1=C(C=NN1CC(=O)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Properties

Structural Characterization

Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative with several key functional groups. The core structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with specific substituents: a methyl group at the 5-position, a nitro group at the 4-position, and an acetate methyl ester group linked through the N-1 position of the pyrazole ring .

The structural formula can be represented as C7H9N3O4, with a molecular weight of 199.16 g/mol. This compound features an interesting combination of electron-withdrawing (nitro) and electron-donating (methyl) groups, which significantly influence its chemical reactivity and physical properties.

PropertyValueSource
CAS Number1006435-66-0 / 1245772-53-5
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
IUPAC Namemethyl 2-(5-methyl-4-nitropyrazol-1-yl)acetate
Functional GroupsPyrazole ring, nitro group, methyl group, ester group
Comparative Physical PropertiesMethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetateRelated Compound: Methyl (4-nitro-1H-pyrazol-1-yl)acetateSource
Molecular Weight (g/mol)199.16185.14
Predicted Boiling PointNot specified321.7±22.0 °C
Predicted DensityNot specified1.48±0.1 g/cm3
Storage ConditionsRoom temperature, sealedRoom temperature, sealed in dry conditions

Spectroscopic Data

While the search results don't provide specific spectroscopic data for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, we can anticipate certain characteristic spectral features based on its functional groups and similar compounds.

In proton NMR (1H-NMR) spectroscopy, we would expect signals for:

  • The methyl group attached to the pyrazole ring (likely around 2.2-2.4 ppm)

  • The methyl group of the ester (approximately 3.7-3.8 ppm)

  • The methylene group linking the pyrazole and ester moieties (around 4.8-5.0 ppm)

  • The single proton on the pyrazole ring (typically in the 7.0-8.0 ppm range)

In carbon NMR (13C-NMR), characteristic signals would include those for the carbonyl carbon of the ester (around 165-170 ppm), the carbons of the pyrazole ring (120-150 ppm range), and the methyl and methylene carbons (10-50 ppm range).

Infrared (IR) spectroscopy would show characteristic bands for the C=O stretching of the ester group (approximately 1730-1750 cm-1), N-O stretching of the nitro group (asymmetric around 1550 cm-1 and symmetric around 1350 cm-1), and C-H stretching (around 2900-3100 cm-1).

Mass spectrometry would likely show a molecular ion peak at m/z 199, corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the nitro group, the methyl ester group, or cleavage of the methylene linker.

Synthesis and Preparation Methods

Synthetic Method ComparisonTraditional AlkylationSuzuki-Miyaura CouplingSource
Starting Materials5-methyl-4-nitro-1H-pyrazole + methyl bromoacetateAppropriate halopyrazole + boron reagent
Catalysts RequiredNone (base-mediated)Palladium catalyst (e.g., Pd(PPh3)4)
Reaction ConditionsBase (K2CO3, NaH), polar aprotic solventBase, solvent mixture, inert atmosphere
AdvantagesStraightforward, fewer stepsVersatile for complex molecules, mild conditions
LimitationsRegioselectivity challengesRequires transition metal catalysts, more expensive

Industrial Production Methods

Industrial production methods for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate would likely involve scaled-up versions of the laboratory procedures, with additional considerations for efficiency, safety, and environmental impact. Continuous flow processes might be employed instead of batch reactions to improve productivity and heat management.

The choice of solvents and reagents would be influenced by factors such as cost, safety, and environmental regulations. Green chemistry principles, such as the use of less hazardous chemicals, more efficient reactions, and reduced waste generation, would be increasingly important in modern industrial production methods.

Recovery and recycling of solvents and unreacted starting materials would be implemented to improve economic viability and reduce environmental impact. Automated monitoring and control systems would ensure consistent quality and yield across production batches.

Potential Pharmaceutical ApplicationsBasis for ApplicationRelated Compound ExamplesSource
Anticancer agentsPyrazole core with potential for biological activityPyrazolo[1,5-a]pyrimidine derivatives
Anti-inflammatory drugsStructural similarity to known bioactive pyrazolesNot specifically mentioned
Synthetic intermediatesReactive sites for further functionalizationMethyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
High-throughput screening candidatesDiverse scaffold for medicinal chemistryVarious pyrazole derivatives

Research Applications

In research settings, methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate serves as a valuable intermediate for the synthesis of more complex molecules. Its well-defined structure and reactivity make it useful in structure-activity relationship (SAR) studies, where systematic modifications of the molecule can reveal insights into the relationship between chemical structure and biological activity.

The compound could also serve as a model system for studying reaction mechanisms, particularly those involving nitro-substituted heterocycles. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group creates an interesting electronic environment that could be exploited in various chemical transformations.

As mentioned in the search results for related compounds, pyrazole derivatives have been explored as key intermediates for anticancer drugs . The structural features of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate make it a potential candidate for similar applications, particularly in the development of novel anticancer agents through high-throughput screening approaches.

Hazard InformationDescriptionApplicabilitySource
H315Causes skin irritationFrom related compound
H318Causes serious eye damageFrom related compound
H330Fatal if inhaledFrom related compound
Signal WordDangerFrom related compound

Comprehensive toxicological studies would be necessary to establish specific parameters such as LD50 values, irritation potentials, sensitization risks, and long-term effects. In the absence of such data, it would be prudent to treat the compound as potentially hazardous and implement appropriate safety measures.

Precautionary StatementsDescriptionSource
P260Do not breathe dust/fume/gas/mist/vapours/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P284Wear respiratory protection
P403+P233Store in a well-ventilated place. Keep container tightly closed

Emergency procedures should be established for accidental exposure, including eyewash stations and safety showers for immediate decontamination.

Research Findings and Future Directions

Current Research Status

Comparative Analysis of Related CompoundsMethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetateMethyl (4-nitro-1H-pyrazol-1-yl)acetateMethyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetateSource
Molecular FormulaC7H9N3O4C6H7N3O4C9H11N3O4
Molecular Weight (g/mol)199.16185.14225.20
CAS Number1006435-66-0 / 1245772-53-56715-84-0Not specified
Nitro Group Position4-position4-position3-position
Additional Substituent5-methylNone5-cyclopropyl
Research FocusLimited informationAnalytical standards, building blocksLimited information

Future Prospects

The future prospects for research involving methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate are promising, particularly in the context of increasing interest in heterocyclic compounds for various applications.

In pharmaceutical research, the ongoing search for novel drug candidates with improved efficacy and reduced side effects continues to drive interest in diverse molecular scaffolds. The pyrazole core present in this compound represents a privileged structure in medicinal chemistry, suggesting potential applications in the development of new therapeutic agents .

Advances in synthetic methodologies, including new catalytic systems, flow chemistry techniques, and biocatalytic approaches, could enable more efficient and environmentally friendly routes to this compound and its derivatives. These methodological improvements would facilitate more extensive exploration of structure-activity relationships.

The integration of computational methods, such as molecular modeling and virtual screening, with experimental approaches could accelerate the discovery of novel applications for this compound. Predictive models for properties such as biological activity, toxicity, and physical characteristics would be valuable tools in guiding future research directions.

Collaborative, interdisciplinary research involving chemists, biologists, materials scientists, and computational experts would maximize the potential for discoveries related to this compound and its derivatives. Such collaborative efforts would be particularly valuable for addressing complex challenges such as the development of targeted anticancer agents or advanced materials with specific properties.

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